5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine
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Overview
Description
5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine is a heterocyclic compound that features a triazole ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine typically involves the condensation of 5-ethyl-1,2,4-triazole-3,4-diamine with furan-2-carbaldehyde under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine exerts its effects involves interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic structure found in many pharmaceuticals.
Furan-2-carbaldehyde: A precursor in the synthesis of various heterocyclic compounds.
5-ethyl-1,2,4-triazole-3,4-diamine: A related compound with similar chemical properties.
Uniqueness
5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine is unique due to its combined triazole and furan structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-3-N-[(Z)-furan-2-ylmethylideneamino]-1,2,4-triazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-2-8-12-14-9(15(8)10)13-11-6-7-4-3-5-16-7/h3-6H,2,10H2,1H3,(H,13,14)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBVVCRGNPKDMT-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C\C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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